molecular formula C6H10O2 B1322014 1-Ethylcyclopropane-1-carboxylic acid CAS No. 150864-95-2

1-Ethylcyclopropane-1-carboxylic acid

Cat. No. B1322014
M. Wt: 114.14 g/mol
InChI Key: POZHVHBTFKOUEN-UHFFFAOYSA-N
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Description

1-Ethylcyclopropane-1-carboxylic acid is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is an immediate precursor of ethylene in plant tissues. Ethylene is a significant plant hormone involved in various physiological processes, including fruit ripening and response to stress. The studies provided focus on the metabolism and conversion of ACC in different biological systems, which can offer insights into the behavior of its derivatives like 1-ethylcyclopropane-1-carboxylic acid.

Synthesis Analysis

The synthesis of related compounds to 1-ethylcyclopropane-1-carboxylic acid has been explored in various studies. For instance, a fluorinated analog of ACC has been synthesized through cyclopropanation followed by Curtius rearrangement and other steps . While this does not directly describe the synthesis of 1-ethylcyclopropane-1-carboxylic acid, it provides a potential pathway that could be adapted for its synthesis by incorporating an ethyl group instead of a fluorine atom.

Molecular Structure Analysis

The molecular structure of ACC and its derivatives is crucial for their biological activity. The stereospecific conversion of ACC to ethylene by plant tissues suggests that the enzyme responsible for this conversion interacts with specific groups in a configuration corresponding to an L-amino acid . This implies that the molecular structure of 1-ethylcyclopropane-1-carboxylic acid, with an ethyl substituent, would likely influence its interaction with enzymes and its subsequent conversion to other products.

Chemical Reactions Analysis

The conversion of ACC to ethylene involves the release of CO2 from the carboxyl group and the release of HCN from C-1 . This reaction is catalyzed by ACC oxidase in plant tissues. The presence of an ethyl group in 1-ethylcyclopropane-1-carboxylic acid could affect the efficiency and outcome of similar oxidation reactions. Additionally, the stereospecific conversion of ACC analogs to different products, such as 1-butene, indicates that the chemical reactions of these compounds are highly dependent on their stereochemistry .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-ethylcyclopropane-1-carboxylic acid are not directly discussed in the provided papers, the properties of ACC can be used as a reference. ACC is a non-protein amino acid that can be quantitatively determined by its conversion to ethylene . The stability and reactivity of ACC in biological systems, as well as its synthesis and degradation by microorganisms like Penicillium citrinum, provide a basis for understanding the behavior of its ethyl-substituted derivative .

Scientific Research Applications

Ethylene Precursor in Higher Plants

1-Ethylcyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants. Research has shown that labeled ACC, when administered to light-grown wheat leaves, is primarily converted into a nonvolatile metabolite, identified as 1-(malonylamino)cyclopropane-1-carboxylic acid (Hoffman, Yang, & McKeon, 1982). This highlights the importance of such compounds in plant physiology.

Ethylene-Independent Growth Regulator

Recent studies suggest that ACC, closely related to 1-Ethylcyclopropane-1-carboxylic acid, plays a signaling role independent of ethylene biosynthesis. This role involves regulation of plant development and involvement in cell wall signaling, guard mother cell division, and pathogen virulence (Polko & Kieber, 2019).

ACC in Ethylene Biosynthesis

ACC is the central molecule in ethylene biosynthesis, with its formation varying in response to developmental, hormonal, and environmental cues. The regulation of ACC synthesis, conjugation, and deamination are crucial aspects of plant ethylene responses. The identification of an ACC transporter signifies the importance of this molecule in agronomy (Vanderstraeten & Van Der Straeten, 2017).

ACC Transport in Plants

Transport of ACC, and by extension 1-Ethylcyclopropane-1-carboxylic acid, throughout the plant is vital for remote ethylene responses. LYSINE HISTIDINE TRANSPORTER1 (LHT1) in Arabidopsis thaliana plays a significant role in the uptake of ACC, affecting exogenous ACC-induced ethylene responses (Shin et al., 2015).

Methodology for Ethylene Biosynthesis Analysis

Protocols for analyzing metabolites and enzyme activities in ethylene biosynthesis, including ACC, have been updated and optimized for efficiency, repeatability, and accuracy. These methods are crucial for understanding the role of ACC and related compounds in plant physiology (Bulens et al., 2011).

Safety And Hazards


The specific safety and hazards associated with 1-Ethylcyclopropane-1-carboxylic acid are not detailed in the search results. However, it’s important to handle all chemicals with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation6.


Future Directions


The future directions of research involving 1-Ethylcyclopropane-1-carboxylic acid are not explicitly mentioned in the search results. However, research into similar compounds, such as 1-aminocyclopropane-1-carboxylic acid, suggests a role in plant developmental, defense, and symbiotic programs78910. Understanding the impact of these compounds in both the plant host and its associated bacterial community is key to the development of new strategies aimed at increased plant growth and protection7.


Please note that this information is based on the available search results and may not fully cover all aspects of 1-Ethylcyclopropane-1-carboxylic acid. Further research may be needed for a more comprehensive understanding.


properties

IUPAC Name

1-ethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZHVHBTFKOUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620839
Record name 1-Ethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylcyclopropane-1-carboxylic acid

CAS RN

150864-95-2
Record name 1-Ethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Magalhães, G Annunziato, N Franko… - Journal of Chemical …, 2018 - ACS Publications
Saturation transfer difference (STD) is an NMR technique conventionally applied in drug discovery to identify ligand moieties relevant for binding to protein cavities. This is important to …
Number of citations: 19 pubs.acs.org
JR Pinto de Magalhães - 2019 - repository.unipr.it
Worldwide emergence of resistant bacteria is endangering the efficacy of antibiotics, which have saved millions of lives and transformed medicine. After years of success in treating …
Number of citations: 0 www.repository.unipr.it

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